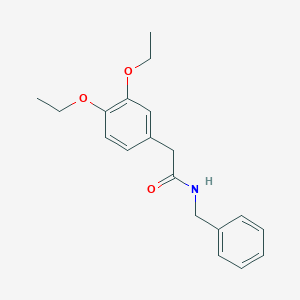

N-benzyl-2-(3,4-diethoxyphenyl)acetamide

Description

Properties

Molecular Formula |

C19H23NO3 |

|---|---|

Molecular Weight |

313.4 g/mol |

IUPAC Name |

N-benzyl-2-(3,4-diethoxyphenyl)acetamide |

InChI |

InChI=1S/C19H23NO3/c1-3-22-17-11-10-16(12-18(17)23-4-2)13-19(21)20-14-15-8-6-5-7-9-15/h5-12H,3-4,13-14H2,1-2H3,(H,20,21) |

InChI Key |

SQAFTVHFKKDJMK-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C=C(C=C1)CC(=O)NCC2=CC=CC=C2)OCC |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CC(=O)NCC2=CC=CC=C2)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethoxy vs. Methoxy Groups

- N-Benzyl-2-(3,4-dimethoxyphenyl)acetamide analogs (e.g., compounds in ) replace the ethoxy groups with methoxy substituents. For example, N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide (CAS 139-76-4) has a higher polarity due to its four methoxy groups .

- 3,4-Diethoxy groups in the target compound likely improve lipophilicity, favoring CNS penetration, as seen in orexin receptor antagonists where alkoxy substituents enhance blood-brain barrier traversal .

Halogenated Analogs

- N-Benzyl-2-(2-chloro-4-methylphenoxy)acetamide and N-benzyl-2-(2,6-dichlorophenoxy)acetamide () feature chloro substituents. These electron-withdrawing groups may stabilize the molecule via hydrogen bonding (N–H···O interactions) and influence crystal packing, as observed in their chair-conformation cyclohexyl rings .

- 2-Chloro-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide () shares the 3,4-diethoxy motif but includes a chloroacetamide chain, which could enhance reactivity or intermolecular interactions .

Modifications to the Tetrahydroisoquinoline Core

Several analogs incorporate tetrahydroisoquinoline scaffolds with diverse substitutions:

- 6- and 7-Position Substituents (): Compound 20 () has a 7-[2-(piperidin-1-yl)ethoxy] group, improving solubility and receptor affinity via polar interactions.

- Compound 61 () features a dimethylamino phenyl ethenyl group, which may enhance π-π stacking in receptor binding pockets .

Key Research Findings

Synthetic Accessibility : Ethoxy-substituted analogs generally require multi-step syntheses with moderate yields (e.g., 24–86%), while methoxy derivatives often achieve higher yields due to simpler reaction pathways .

Crystal Packing: Ethoxy and methoxy groups influence hydrogen-bonding networks. For example, N–H···O interactions in chloro-phenoxy analogs () stabilize crystal structures .

Biological Implications : The 3,4-diethoxy motif balances lipophilicity and solubility, making it advantageous for CNS-targeting agents compared to polar methoxy or bulky aryl groups .

Preparation Methods

Nucleophilic Acylation of 3,4-Diethoxyphenylacetic Acid

A primary route involves reacting 3,4-diethoxyphenylacetic acid with benzylamine via activation by coupling agents. For example:

-

Activation : 3,4-Diethoxyphenylacetic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride.

-

Acylation : The acid chloride reacts with benzylamine in dichloromethane (DCM) at 0–5°C, yielding the crude acetamide.

-

Purification : Recrystallization from toluene or methanol achieves >98% purity (melting point: 140–142°C).

Key Parameters :

Halogenation-Amination Cascade

An alternative method employs 2-chloro-N-(3,4-diethoxyphenyl)acetamide as an intermediate:

-

Chloroacetylation : 3,4-Diethoxyphenylamine reacts with chloroacetyl chloride in acetone-water (1:1) at 0°C, facilitated by sodium acetate (pH 5).

-

Benzylation : The chloro intermediate undergoes nucleophilic substitution with benzylamine in THF, catalyzed by triethylamine (TEA).

-

Isolation : Precipitation with ice-water followed by vacuum filtration yields 85–90% product.

Optimization Insight :

-

Temperature Control : Maintaining 0°C during chloroacetylation prevents exothermic side reactions.

-

Catalyst : TEA enhances reaction rate by scavenging HCl, shifting equilibrium toward product formation.

Industrial-Scale Production Techniques

Continuous-Flow Synthesis

Recent patents describe continuous-flow systems for scalable production:

-

Reactor Design : Tubular reactors with inline IR monitoring ensure real-time adjustment of reactant feeds.

-

Solvent System : A 3:1 mixture of THF and water improves mass transfer and reduces residence time.

Performance Metrics :

Catalytic Hydrogenation of Nitro Precursors

For nitro-substituted intermediates, hydrogenation offers a high-yield pathway:

-

Nitro Reduction : 2-(3,4-Diethoxyphenyl)-N-benzyl-2-nitroacetamide is hydrogenated over 10% Pd/C at 50 psi H₂.

-

Workup : Filtration and solvent evaporation yield the amine, which is acylated with acetic anhydride.

Advantages :

-

Selectivity : Pd/C selectively reduces nitro groups without affecting ethoxy or benzyl moieties.

-

Safety : Avoids hazardous azide intermediates common in traditional routes.

Purification and Characterization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.